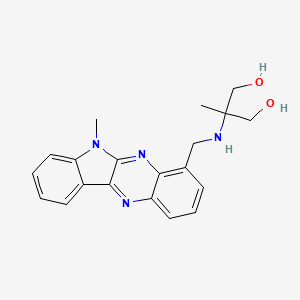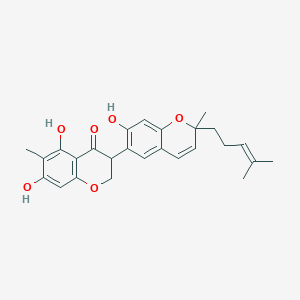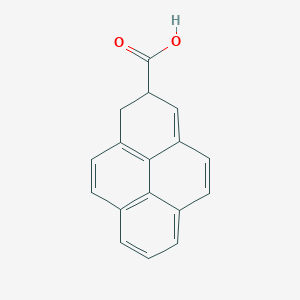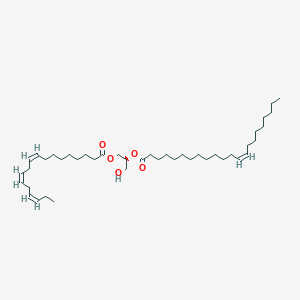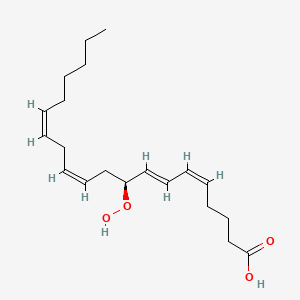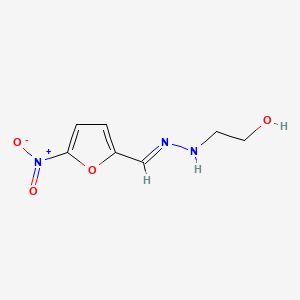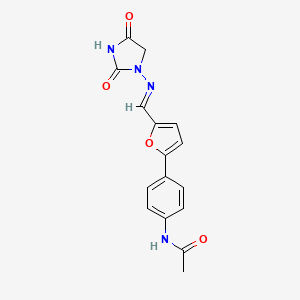![molecular formula C55H102O6 B1241472 TG(16:1(9Z)/18:0/18:1(9Z))[iso6]](/img/structure/B1241472.png)
TG(16:1(9Z)/18:0/18:1(9Z))[iso6]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TG(16:1(9Z)/18:0/18:1(9Z))[iso6] is a triglyceride.
Aplicaciones Científicas De Investigación
Understanding Disease Mechanisms : High levels of TGs have been associated with cardiovascular and liver diseases. The study of specific TGs like TG(16:1(9Z)/18:0/18:1(9Z))[iso6] helps in understanding their roles in these diseases. A comprehensive analysis of TGs, including their specific fatty acid chain compositions, has been conducted using advanced techniques like ultra-performance liquid chromatography and mass spectrometry. This research is significant for understanding the lipid profiles in diseases such as hepatocellular carcinoma (HCC) (Guan et al., 2017).
Insights into Nutritional Science and Infant Formula : The structure of TGs in human milk is distinct, with palmitic acid typically esterified at the middle position of the glycerol backbone. Research has focused on replicating this structure in plant-based fats for infant formulas. For instance, Arabidopsis thaliana has been genetically engineered to produce TGs that mimic the structure of human milk fat, which is believed to assist nutrient absorption in infants (Van Erp et al., 2021).
Diabetes and Coronary Artery Disease Biomarkers : Certain TGs have been proposed as biomarkers for lower risks of type 2 diabetes and coronary artery disease. Research has explored the possibility that specific TGs might be endogenously produced from dietary precursors like vaccenic acid. This suggests the importance of understanding the metabolic pathways of TGs in relation to chronic diseases (Jaudszus et al., 2014).
Analytical and Measurement Techniques : Advanced analytical methods have been developed for the precise analysis of TGs, which are important for various scientific and industrial applications. For instance, the development of statistical modeling for data from protein expression isobaric tags has implications for the study of TGs in biological samples (Breitwieser et al., 2011).
Energy Harvesting and Applications : The triboelectric generator (TEG) technology, which converts mechanical energy into electric power, is another interesting application. This technology uses the triboelectric effect (charge generation through friction) for energy conversion and has potential applications in various fields, including environmental monitoring and medical science (Fan et al., 2012).
Biomass Analysis : Thermogravimetric methods have been proposed for determining biomass sample's proximate analysis data, including the content of TGs. This method is faster and easier compared to traditional techniques, and the results have been found to be satisfactory (García et al., 2013).
Propiedades
Nombre del producto |
TG(16:1(9Z)/18:0/18:1(9Z))[iso6] |
|---|---|
Fórmula molecular |
C55H102O6 |
Peso molecular |
859.4 g/mol |
Nombre IUPAC |
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h21,24-25,27,52H,4-20,22-23,26,28-51H2,1-3H3/b24-21-,27-25-/t52-/m1/s1 |
Clave InChI |
SZXNLYZNXCGSMY-JWVPJFKJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



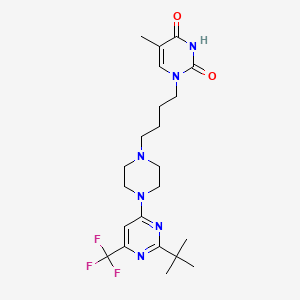
![(2R)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid](/img/structure/B1241390.png)

![1H-Imidazole, 4-[3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B1241396.png)
![5-Amino-1-cyclopropyl-6,8-difluoro-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid](/img/structure/B1241397.png)
![Dimethyl-{2-[1-(3-methyl-pyridin-2-yl)-1H-imidazole-2-sulfinylmethyl]-phenyl}-amine](/img/structure/B1241400.png)
![[(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester](/img/structure/B1241402.png)
